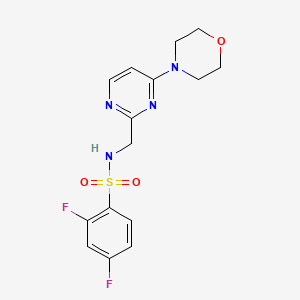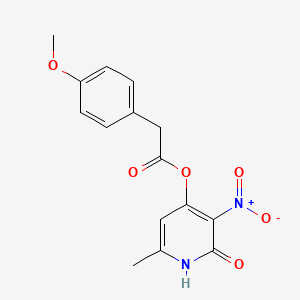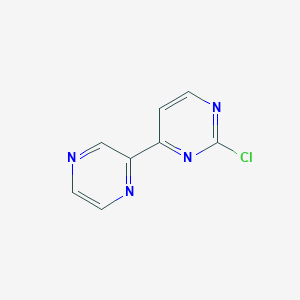
N-Benzyl-6-chloro-nicotinamide
Übersicht
Beschreibung
“N-Benzyl-6-chloro-nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to a 6-chloro-nicotinamide core . The molecular weight of the compound is 246.69 .Wissenschaftliche Forschungsanwendungen
Antineoplastic Activities
Nicotinamide analogs, including 6-aminonicotinamide, have been evaluated for their ability to inhibit key cellular enzymes and potentiate the cytocidal effects of chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in cancer cells. These compounds show potential in enhancing the efficacy of existing cancer treatments through synergistic effects, leading to an increase in the life span of treated animals and, in some cases, the production of long-term disease-free survivors (Berger, Catino, & Vietti, 1982).
Anti-inflammatory Properties
Research has discovered that benzamides and nicotinamides could inhibit the production of tumor necrosis factor-alpha (TNFα) and the inflammatory response, as well as induce apoptosis via inhibition of NF-kB. This suggests that these compounds have potent anti-inflammatory and antitumor properties, which could be regulated at the gene transcription level by inhibiting NF-kB (Pero, Axelsson, Siemann, Chaplin, & Dougherty, 1999).
Antimicrobial Activity
Nicotinamide derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. Some of these compounds show comparable activity to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been shown to exhibit excellent herbicidal activity against certain weeds. These findings contribute to the development of new herbicides based on nicotinamide chemistry, offering a new approach to weed management (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Corrosion Inhibition
Nicotinamide derivatives have also been investigated for their corrosion inhibition effect on mild steel in acidic conditions. These compounds exhibit a significant reduction in corrosion, showcasing their potential as corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses
Biochemical Pathways
Nicotinamide, the parent compound of this compound, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that this compound might affect similar pathways.
Result of Action
Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .
Eigenschaften
IUPAC Name |
N-benzyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)
![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)


![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)

![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)